1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione
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Overview
Description
1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione is a polycyclic aromatic compound belonging to the class of pyrazolopyrazoles. These compounds are characterized by the fusion of two pyrazole rings, forming a unique structure that exhibits interesting chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones, followed by cyclization to form the pyrazole rings . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects .
Comparison with Similar Compounds
2,3,5,6-Tetramethyl-1H,7H-pyrazolo(1,2-a)pyrazole-1,7-dione: A derivative with methyl groups that exhibits similar chemical properties.
1H-pyrazolo(3,4-b)pyridine: Another pyrazole-based compound with distinct biological activities.
Pyrazolo(1,5-a)pyrimidine: A related compound with applications in medicinal chemistry.
Uniqueness: 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione is unique due to its specific structure, which allows it to interact with a variety of molecular targets.
Properties
CAS No. |
79769-56-5 |
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Molecular Formula |
C6H4N2O2 |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
pyrazolo[1,2-a]pyrazole-3,5-dione |
InChI |
InChI=1S/C6H4N2O2/c9-5-1-3-7-4-2-6(10)8(5)7/h1-4H |
InChI Key |
DOYVLWSSQKOKHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC(=O)N2C1=O |
Origin of Product |
United States |
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